1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, while the triazole ring can be formed through a click chemistry reaction involving an azide and an alkyne .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions. For instance, the use of copper(I) catalysts in the click chemistry reaction can significantly enhance the efficiency of triazole formation .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could produce a variety of substituted pyrazole or triazole derivatives .
Scientific Research Applications
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial, antifungal, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(4-methylpyrazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3 |
InChI Key |
JVFIDAPMZADOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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